molecular formula C9H12BrNO B8763625 1-(6-Bromopyridin-2-yl)butan-1-ol

1-(6-Bromopyridin-2-yl)butan-1-ol

Cat. No.: B8763625
M. Wt: 230.10 g/mol
InChI Key: XUTMPLYUMZDJMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Bromopyridin-2-yl)butan-1-ol is a useful research compound. Its molecular formula is C9H12BrNO and its molecular weight is 230.10 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H12BrNO

Molecular Weight

230.10 g/mol

IUPAC Name

1-(6-bromopyridin-2-yl)butan-1-ol

InChI

InChI=1S/C9H12BrNO/c1-2-4-8(12)7-5-3-6-9(10)11-7/h3,5-6,8,12H,2,4H2,1H3

InChI Key

XUTMPLYUMZDJMK-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=NC(=CC=C1)Br)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2,6-dibromopyridine (1.00 g, 4.22 mmol) in THF (40 mL) was cooled to −78° C. (dry-ice/acetone bath) and treated with nBuLi (2.64 mL of a 1.6M solution in hexanes, 4.22 mmol) drop-wise over 10 minutes under nitrogen. After 30 minutes at this temperature the pale yellow/green solution was treated with butyraldehyde (400 μL, 4.44 mmol) drop-wise over 5 minutes and the resulting orange/red solution stirred at this temperature for 1 hour. The solution was then allowed to warm slowly to 0° C. (ice/water bath) over 20 minutes and was then quenched by the drop-wise addition of aqueous HCl (2M, 4 mL). The resulting pale yellow solution was reduced to an oil, partitioned between EtOAc (100 mL) and aqueous HCl (2M, 100 mL), and the layers separated. The aqueous was re-extracted with EtOAc (100 mL) and the combined organic layer washed with water (150 mL), brine (150 mL), dried (MgSO4), filtered and reduced to an orange/yellow oil. Purification by SPE (silica) eluting with cyclohexane:EtOAc (gradient 100:1 to 2:1) afforded the title compound (626 mg).
Quantity
1 g
Type
reactant
Reaction Step One
Name
dry-ice acetone
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0 (± 1) mol
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reactant
Reaction Step One
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40 mL
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solvent
Reaction Step One
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0 (± 1) mol
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reactant
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[Compound]
Name
solution
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0 (± 1) mol
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reactant
Reaction Step Two
[Compound]
Name
hexanes
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0 (± 1) mol
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solvent
Reaction Step Two
Quantity
400 μL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
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0 (± 1) mol
Type
reactant
Reaction Step Four

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